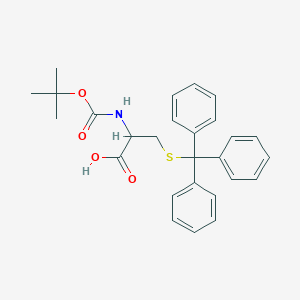
Boc-Cys(Trt)-OH
Vue d'ensemble
Description
Boc-Cys(Trt)-OH: is a derivative of the amino acid cysteine, where the amino group is protected by a tert-butoxycarbonyl (BOC) group and the thiol group is protected by a trityl (triphenylmethyl) group. This compound is commonly used in peptide synthesis to protect the functional groups of cysteine during the assembly of peptides, ensuring that the desired reactions occur selectively and efficiently.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Cys(Trt)-OH typically involves the protection of the amino and thiol groups of cysteine. The process can be summarized as follows:
Protection of the Amino Group: The amino group of cysteine is protected by reacting it with di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base such as triethylamine. This forms the BOC-protected cysteine.
Protection of the Thiol Group: The thiol group is then protected by reacting the BOC-protected cysteine with triphenylmethyl chloride (trityl chloride) in the presence of a base such as N,N-diisopropylethylamine. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-Cys(Trt)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The BOC and trityl protecting groups can be removed under specific conditions to yield free cysteine. .
Substitution Reactions: The thiol group of this compound can participate in nucleophilic substitution reactions, forming disulfide bonds or other sulfur-containing compounds.
Common Reagents and Conditions:
Trifluoroacetic Acid: Used for the removal of the BOC protecting group.
Mild Acids or Reductive Agents: Used for the removal of the trityl protecting group.
Nucleophiles: Used in substitution reactions involving the thiol group
Major Products Formed:
Free Cysteine: Obtained after the removal of the protecting groups.
Disulfide Bonds: Formed through substitution reactions involving the thiol group
Applications De Recherche Scientifique
Peptide Synthesis
Boc-Cys(Trt)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). Its protective groups enable the incorporation of cysteine residues into peptides without premature oxidation or side reactions. This capability is critical for synthesizing complex peptides that require precise control over disulfide bond formation.
- Example : In a study involving the synthesis of cyclic peptides, this compound was employed to ensure proper folding and stability by allowing for controlled oxidation of thiol groups to form disulfide bridges .
Protein Engineering
The compound plays a vital role in engineering proteins with specific functionalities. By incorporating cysteine residues through this compound, researchers can design proteins with enhanced stability and activity.
- Case Study : A research team successfully used this compound to synthesize a therapeutic peptide with improved binding affinity to its target receptor, demonstrating the compound's utility in drug development .
Bioconjugation Techniques
This compound facilitates bioconjugation, allowing scientists to attach various biomolecules (like drugs or fluorophores) to peptides and proteins via cysteine residues.
- Application : In targeted drug delivery systems, this compound has been used to create conjugates that enhance the specificity and efficacy of therapeutic agents.
Chemical Properties and Reactions
The stability and reactivity of this compound under various conditions are essential for its applications:
- Deprotection : The Boc and Trt groups can be removed selectively using mild acidic or basic conditions, allowing for the release of free thiol groups necessary for subsequent reactions.
- Oxidation : The thiol group can be oxidized to form disulfide bonds, which are crucial for maintaining protein structure .
Mécanisme D'action
The mechanism of action of Boc-Cys(Trt)-OH primarily involves its role as a protecting group in peptide synthesis. By protecting the amino and thiol groups of cysteine, it prevents unwanted side reactions and ensures the selective formation of peptide bonds. The protecting groups can be selectively removed under specific conditions, allowing for the controlled release of free cysteine .
Comparaison Avec Des Composés Similaires
N-BOC-S-tert-butyl-cysteine: Similar to Boc-Cys(Trt)-OH but with a tert-butyl group protecting the thiol group instead of a trityl group.
N-Fmoc-S-trityl-cysteine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group to protect the amino group instead of a BOC group.
Uniqueness: this compound is unique due to the combination of BOC and trityl protecting groups, which provide robust protection for both the amino and thiol groups of cysteine. This dual protection is particularly useful in complex peptide synthesis, where selective deprotection is required .
Propriétés
Formule moléculaire |
C27H29NO4S |
|---|---|
Poids moléculaire |
463.6 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C27H29NO4S/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30) |
Clé InChI |
JDTOWOURWBDELG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













